3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
This compound belongs to the pyrazole-amine class, characterized by a central pyrazole ring substituted with diverse functional groups. The structure includes:
- A benzylpiperazinyl-methyl group at position 3, which may enhance solubility and receptor interaction due to the piperazine moiety .
- A phenyl group at position 4, contributing to aromatic stacking interactions.
- A 3-(trifluoromethyl)phenyl group at position 1, a common pharmacophore in medicinal chemistry for improving metabolic stability and lipophilicity .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5/c29-28(30,31)23-12-7-13-24(18-23)36-27(32)26(22-10-5-2-6-11-22)25(33-36)20-35-16-14-34(15-17-35)19-21-8-3-1-4-9-21/h1-13,18H,14-17,19-20,32H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBQFBJZEHXXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NN(C(=C3C4=CC=CC=C4)N)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of a pyrazole derivative with benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit oxidoreductase enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their substituents are compared below:
*Calculated based on formula; †Reported in patent data .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Piperazine derivatives (e.g., target compound) are less prone to oxidative metabolism compared to purely aromatic substituents (e.g., trichlorophenyl in ) .
- Binding Affinity: The benzylpiperazine group in the target compound may mimic endogenous amines, making it suitable for GPCR or neurotransmitter transporter targets, as seen in related CNS agents .
Biological Activity
The compound 3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.49 g/mol. The structure contains a pyrazole ring, which is known for its diverse biological activities, and a benzylpiperazine moiety, which enhances its pharmacological profile.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound was evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | Low MIC values (specific values not provided) | High |
| Enterococcus faecalis | Low MIC values (specific values not provided) | Moderate |
These findings indicate that the compound may inhibit bacterial growth effectively, potentially serving as a lead for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. In one study, compounds similar to the target molecule exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Standard (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |
| Test Compound | 61–85% at 10 µM | 76–93% at 10 µM |
This suggests that the target compound could possess similar anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
3. Neuropharmacological Effects
Pyrazole derivatives have been investigated for their neuropharmacological activity. The benzylpiperazine component is associated with modulation of neurotransmitter systems, which may contribute to anxiolytic or antidepressant effects.
One study indicated that related compounds showed significant activity in models assessing anxiety and depression-like behaviors in rodents. The exact mechanisms remain to be fully elucidated but may involve serotonin and dopamine receptor modulation .
4. Enzyme Inhibition
Certain pyrazole derivatives have been identified as inhibitors of enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism:
| Enzyme Type | Activity Level |
|---|---|
| MAO-A | Moderate Inhibition |
| MAO-B | High Inhibition |
This inhibition could have implications for treating mood disorders and neurodegenerative diseases .
Case Study: Synthesis and Evaluation
A study synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activities through various assays. The results demonstrated that modifications to the pyrazole ring significantly influenced biological activity, emphasizing the importance of structural optimization in drug design.
Case Study: Structure-Activity Relationship (SAR) Analysis
An SAR analysis revealed that the introduction of trifluoromethyl groups on phenyl rings enhanced antimicrobial activity while maintaining low toxicity profiles against human cells. This finding supports further exploration of trifluoromethyl-substituted pyrazoles in drug development.
Q & A
Basic: What are the established synthetic routes for this compound, and how is its structural integrity validated?
Methodological Answer:
The compound is synthesized via multi-step protocols involving:
Core template assembly : Condensation of substituted phenylhydrazines with β-keto esters or ketones to form the pyrazole core .
Functionalization : Introduction of the 4-benzylpiperazine moiety via nucleophilic substitution or reductive amination .
Trifluoromethyl group incorporation : Electrophilic aromatic substitution or cross-coupling reactions using trifluoromethylating agents (e.g., Umemoto’s reagent) .
Validation :
- Spectroscopy : NMR confirms substituent positions; IR identifies carbonyl/amine groups .
- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C–N bond distances in the piperazine ring: 1.45–1.50 Å) .
Advanced: How can computational methods optimize reaction yields and regioselectivity during synthesis?
Methodological Answer:
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts transition states for regioselective pyrazole ring closure. For example, substituent electronic effects (e.g., trifluoromethyl’s -I effect) guide nucleophilic attack positions .
- Machine learning : Training models on reaction databases (e.g., Reaxys) identifies optimal solvents (e.g., DMF for SN2 reactions) and catalysts (e.g., CuI for cross-couplings) .
- In silico screening : Molecular dynamics simulations assess steric hindrance during benzylpiperazine coupling, minimizing byproducts .
Basic: What in vitro assays are used to evaluate this compound’s biological activity?
Methodological Answer:
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Anticancer profiling : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase isoforms (hCA I/II) using 4-nitrophenyl acetate as substrate .
Advanced: How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with chloro/methoxy groups) to identify pharmacophore requirements .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to calculate weighted averages for IC and assess outliers .
Basic: What spectroscopic techniques characterize the compound’s stability under physiological conditions?
Methodological Answer:
- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) over 24 hours .
- UV-Vis spectroscopy : Tracks absorbance shifts (e.g., λ~270 nm for pyrazole ring) to detect hydrolysis or oxidation .
- Stability studies : Accelerated thermal degradation (40°C/75% RH) with (time to 90% potency) calculated .
Advanced: How can molecular docking elucidate interactions with σ1_11 receptors or tubulin?
Methodological Answer:
- Protein preparation : Retrieve σ receptor/tubulin structures (PDB: 6DK1/1SA0); optimize hydrogen bonding networks with software like AutoDock Vina .
- Docking simulations : Identify key binding residues (e.g., σ receptor’s Glu172 forms H-bonds with the benzylpiperazine group) .
- Free energy calculations : MM/GBSA estimates binding affinity (ΔG ~ -9.5 kcal/mol for high-affinity analogs) .
Basic: What strategies improve solubility without compromising bioactivity?
Methodological Answer:
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 5-ethyl analog’s solubility increases from 0.1 mg/mL to 2.5 mg/mL) .
- Prodrug design : Introduce phosphate esters at the pyrazole amine, which hydrolyze in vivo .
- Co-solvents : Use cyclodextrins or PEG-400 in formulations for in vitro assays .
Advanced: How do crystallographic studies inform SAR for piperazine-containing analogs?
Methodological Answer:
- Conformational analysis : X-ray structures reveal that the benzylpiperazine group adopts a chair conformation, favoring hydrophobic interactions with receptor pockets .
- Torsion angle mapping : Dihedral angles between pyrazole and piperazine (e.g., 120–135°) correlate with improved σ receptor binding .
- Halogen bonding : Trifluoromethyl groups engage in orthogonal interactions with Tyr206 in σ receptors, enhancing affinity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
- Waste disposal : Segregate organic waste (e.g., acetonitrile extracts) and incinerate at >1000°C .
- Acute toxicity : LD values (rodent oral) range from 500–1000 mg/kg; implement spill containment protocols .
Advanced: How can isotopic labeling (e.g., 14C^{14}\text{C}14C) track metabolic pathways?
Methodological Answer:
- Radiosynthesis : Introduce at the benzylpiperazine methylene group via Ullmann coupling with -iodomethane .
- ADME studies : LC-MS/MS quantifies metabolites (e.g., N-demethylated products) in plasma and urine .
- Autoradiography : Visualize tissue distribution in rodent models (e.g., high uptake in liver/kidneys) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
